molecular formula C16H19N B6299761 N-Benzyl-4-isopropylaniline CAS No. 109240-34-8

N-Benzyl-4-isopropylaniline

Cat. No. B6299761
CAS RN: 109240-34-8
M. Wt: 225.33 g/mol
InChI Key: QIVZRQIPXLIZCN-UHFFFAOYSA-N
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Description

N-Benzyl-4-isopropylaniline, or BIPA, is an organic compound with a wide range of uses. BIPA is a colorless, crystalline solid with a melting point of 83-84°C, and it is soluble in water, alcohol, and ether. It is used as a reagent in organic synthesis, as an intermediate in the pharmaceutical industry, and as a starting material in the production of dyes and pigments. BIPA has also been used in the synthesis of a variety of drugs, including antifungals, anti-inflammatory agents, and analgesics.

Scientific Research Applications

Frustrated Lewis Pair Behavior

  • In the study of frustrated Lewis pairs, N-Benzyl-4-isopropylaniline demonstrated notable interactions with Lewis acids like B(C6F5)3. This suggests potential applications in organometallic chemistry and catalysis (Voss et al., 2012).

Preparation of Piperidines

  • This compound was used in the synthesis of piperidines, indicating its role in the development of new organic compounds and potential pharmaceutical applications (Laschat et al., 1996).

Environmental Studies

  • It was identified as a metabolite in studies of the herbicide isoproturon, indicating its relevance in environmental chemistry and pollution studies (Li Fang-shi, 2005).

Organometallic Chemistry

  • This compound played a crucial role in the synthesis and characterization of organometallic complexes, which are important in catalysis and material science (Aydemir et al., 2009).

Analytical Chemistry

  • The compound was also featured in molecularly imprinted polymeric adsorbents for byproduct removal, showcasing its potential in analytical and separation techniques (Ye et al., 1998).

Biochemistry and Organic Synthesis

  • In biochemistry and organic synthesis, it was involved in the native chemical ligation at phenylalanine for synthesizing complex peptides and proteins (Crich & Banerjee, 2007).

Pharmaceutical Research

  • This compound appeared in the context of novel analgesic drugs, highlighting its potential application in medicinal chemistry (Noble et al., 1997).

properties

IUPAC Name

N-benzyl-4-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-13(2)15-8-10-16(11-9-15)17-12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVZRQIPXLIZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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